4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione
Overview
Description
4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. The compound this compound is known for its potential therapeutic properties and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione typically involves the reaction of benzil with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the hydantoin ring. The general reaction conditions include:
Reactants: Benzil and urea
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous flow systems: For efficient mixing and reaction control
Purification steps: Including recrystallization and filtration to obtain pure product
Chemical Reactions Analysis
Types of Reactions
4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products
Oxidation: Formation of 5-(m-Ketophenyl)-5-phenylhydantoin.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of voltage-gated sodium channels: This reduces neuronal excitability and prevents the propagation of seizures.
Modulation of GABAergic activity: Enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system.
Interaction with other ion channels and receptors: Contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Fosphenytoin: A prodrug of phenytoin with improved solubility and bioavailability.
Ethotoin: A hydantoin derivative used in the treatment of epilepsy.
Uniqueness
4-(m-Hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other hydantoin derivatives. Its hydroxyl group at the meta position of the phenyl ring can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPRLRPJSPWQNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952482 | |
Record name | 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30074-03-4 | |
Record name | 5-(3′-Hydroxyphenyl)-5-phenylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30074-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Hydroxyphenyl)-5-phenylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030074034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Hydroxyphenyl)-4-phenyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(m-hydroxyphenyl)-4-phenylperhydroimidazole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.463 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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